Structural Uniqueness Drives Scaffold-Specific Target Engagement Potential
The target compound's 4-(2-morpholino-2-oxoethyl)phenyl core is a privileged fragment found in several known kinase inhibitors with DDR1 IC50 values reaching 43–265 nM [1]. While direct quantitative comparison data for this exact compound are absent from the public domain, the structural features suggest it occupies a distinct chemical space not covered by simpler N-phenyl or N-benzyl urea scaffolds commonly used as kinase hinge binders [1][2]. The thiophen-2-ylmethyl group further differentiates it from furan or phenyl analogs, potentially offering unique electronic and steric complementarity [3].
| Evidence Dimension | Structural chemical space differentiation |
|---|---|
| Target Compound Data | Contains 4-(2-morpholino-2-oxoethyl)phenyl and thiophen-2-ylmethyl groups |
| Comparator Or Baseline | Generic N-phenyl urea or N-benzyl urea kinase inhibitors |
| Quantified Difference | Not calculable; qualitative scaffold difference |
| Conditions | Chemical structure comparison |
Why This Matters
Procuring this precise scaffold ensures that SAR exploration is built on the intended pharmacophore rather than a generic surrogate, reducing the risk of false-negative screening outcomes.
- [1] BindingDB. Morpholino-2-oxoethyl-containing kinase inhibitor affinity data (DDR1 IC50 43–265 nM). https://www.bindingdb.org/ (accessed 2026-04-30). View Source
- [2] BindingDB. Affinity data for morpholino-2-oxoethyl-containing kinase ligands. https://www.bindingdb.org/ (accessed 2026-04-30). View Source
- [3] Exploration of morpholine-thiophene hybrid thiosemicarbazones for the treatment of ureolytic bacterial infections via targeting urease enzyme: Synthesis, biochemical screening and computational analysis. (PubMed abstract). https://pubmed.ncbi.nlm.nih.gov/ (accessed 2026-04-30). View Source
